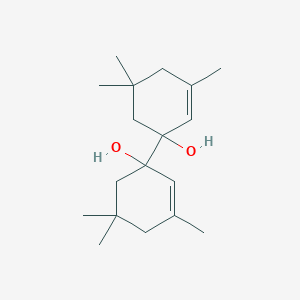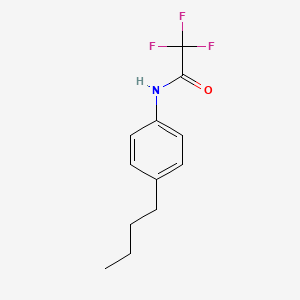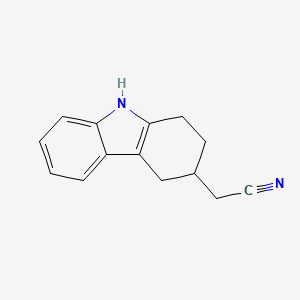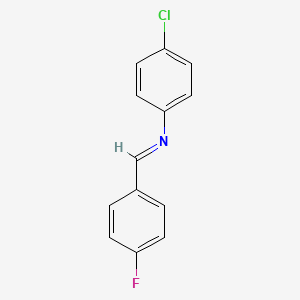
1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride is a heterocyclic compound with the molecular formula C10H19ClN2S. This compound is known for its unique structure, which includes an imidazolidine ring substituted with allyl and tetramethyl groups, as well as a thione group. It is primarily used in research and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of allylamine with 2,2,5,5-tetramethylimidazolidine-4-thione in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding imidazolidine derivative.
Substitution: The allyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the electrophile used.
Scientific Research Applications
1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride involves its interaction with specific molecular targets. The thione group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to the observed biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-Allyl-2,2,4,4-tetramethylimidazolidine-5-thione hydrochloride
- 2-Allyl-2,5,5-trimethylimidazolidine-4-thione hydrochloride
- 1-Allyl-2,2,5,5-tetramethylimidazolidine-4-one hydrochloride
Uniqueness
1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride is unique due to its specific substitution pattern and the presence of the thione group. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the allyl group also allows for further functionalization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
7145-39-3 |
|---|---|
Molecular Formula |
C10H19ClN2S |
Molecular Weight |
234.79 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1-prop-2-enylimidazolidine-4-thione;hydrochloride |
InChI |
InChI=1S/C10H18N2S.ClH/c1-6-7-12-9(2,3)8(13)11-10(12,4)5;/h6H,1,7H2,2-5H3,(H,11,13);1H |
InChI Key |
SAKZEAFPRMOPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)NC(N1CC=C)(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-(4-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967499.png)


![1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene](/img/structure/B11967517.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967519.png)

![2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967529.png)

![N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11967543.png)
![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967547.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11967548.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11967554.png)
![Methyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967562.png)
